An In-depth Technical Guide to Methyl 3-chloro-2-nitrobenzoate (CAS No. 42087-81-0)
An In-depth Technical Guide to Methyl 3-chloro-2-nitrobenzoate (CAS No. 42087-81-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 3-chloro-2-nitrobenzoate is a key chemical intermediate whose strategic importance in the synthesis of complex organic molecules is noteworthy. This guide, intended for professionals in the fields of chemical research and drug development, provides a comprehensive overview of this compound. We will delve into its chemical and physical properties, explore detailed synthesis protocols, and discuss its reactivity and potential applications. Furthermore, this document provides in-depth information on its spectroscopic characterization and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.
Chemical Identity and Physical Properties
Methyl 3-chloro-2-nitrobenzoate is a substituted aromatic compound with the chemical formula C₈H₆ClNO₄. Its structure features a benzene ring substituted with a methyl ester group, a chlorine atom, and a nitro group at positions 1, 3, and 2, respectively. The presence of these functional groups, particularly the electron-withdrawing nitro group and the chloro substituent, significantly influences the molecule's reactivity and makes it a versatile building block in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 42087-81-0 | N/A |
| Molecular Formula | C₈H₆ClNO₄ | N/A |
| Molecular Weight | 215.59 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | Typically ≥ 98% (by HPLC) | [2] |
Synthesis of Methyl 3-chloro-2-nitrobenzoate: An Experimental Protocol
The most direct and common method for the synthesis of Methyl 3-chloro-2-nitrobenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid, with methanol in the presence of an acid catalyst.[3][4][5] This method is widely used due to its simplicity and generally good yields.
Causality of Experimental Choices
The choice of Fischer-Speier esterification is predicated on the stability of the starting material and the desired product under acidic conditions. Methanol serves as both the solvent and the reactant, and its use in excess can shift the equilibrium towards the product, maximizing the yield. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure a sufficient reaction rate. The workup procedure involving quenching with ice water precipitates the less soluble ester, while any remaining acid catalyst and excess methanol are removed by washing. Recrystallization from a suitable solvent like methanol is a standard method for purifying the crude product.
Detailed Step-by-Step Methodology
Materials:
-
3-chloro-2-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitrobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (approximately 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Methyl 3-chloro-2-nitrobenzoate.
-
Purification: Purify the crude product by recrystallization from a minimal amount of hot methanol to yield the final product as a crystalline solid.
Caption: Fischer-Speier esterification workflow.
Spectroscopic Characterization
Accurate characterization of the synthesized Methyl 3-chloro-2-nitrobenzoate is crucial for confirming its identity and purity. The following sections describe the expected spectroscopic data.
Note: As of the last update, publicly available, experimentally verified spectra for Methyl 3-chloro-2-nitrobenzoate (CAS 42087-81-0) are limited. The following are predicted data based on the analysis of its structural analogues and general principles of spectroscopy.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm), with their chemical shifts and coupling patterns influenced by the chloro and nitro substituents. The methyl ester protons will appear as a sharp singlet further upfield (typically δ 3.9-4.0 ppm).
¹³C NMR: The carbon NMR spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at the most downfield position (around δ 164-166 ppm). The six aromatic carbons will appear in the range of δ 120-150 ppm, with the carbons directly attached to the electron-withdrawing nitro and chloro groups being shifted further downfield. The methyl carbon of the ester group will be observed at the most upfield position (around δ 52-54 ppm).[6]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:
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C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
NO₂ stretch (asymmetric and symmetric): Two strong absorption bands, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.
-
C-O stretch (ester): An absorption band in the region of 1200-1300 cm⁻¹.
-
C-Cl stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Absorption bands above 3000 cm⁻¹ and around 2950 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 215, corresponding to the molecular weight of Methyl 3-chloro-2-nitrobenzoate. The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 184, and the loss of the nitro group (-NO₂) to give a fragment at m/z 169.
Reactivity and Mechanistic Insights
The reactivity of Methyl 3-chloro-2-nitrobenzoate is largely dictated by the interplay of its three functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution.[7][8] The nitro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[9] This makes the chlorine atom a good leaving group, allowing for its displacement by a variety of nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a key feature that makes this compound a valuable intermediate in the synthesis of more complex molecules.
Caption: Generalized SNAr mechanism.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[1] The resulting methyl 3-chloro-2-aminobenzoate is a versatile intermediate for the synthesis of heterocyclic compounds, such as benzimidazoles and quinazolinones, which are common scaffolds in medicinal chemistry.
Hydrolysis of the Ester Group
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10][11] Basic hydrolysis (saponification) is typically irreversible and often proceeds with high yield. The resulting 3-chloro-2-nitrobenzoic acid can be used in subsequent reactions or as a final product.
Applications in Research and Development
While specific, large-scale industrial applications of Methyl 3-chloro-2-nitrobenzoate are not widely documented, its structural features make it a valuable building block in synthetic organic chemistry, particularly in the context of drug discovery and materials science.
Its utility primarily lies in its role as a versatile intermediate. The ability to selectively perform reactions at the chloro, nitro, and ester functionalities allows for the introduction of diverse chemical moieties, enabling the construction of complex molecular architectures. For instance, the sequential nucleophilic substitution of the chlorine atom followed by the reduction of the nitro group and subsequent modification of the resulting amine can lead to a wide array of polysubstituted aromatic compounds. These compounds can serve as libraries for screening for biological activity or as precursors for the synthesis of targeted therapeutic agents.
Safety, Handling, and Disposal
As a chlorinated nitroaromatic compound, Methyl 3-chloro-2-nitrobenzoate should be handled with care, following standard laboratory safety procedures.
Hazard Identification
Based on data for similar compounds, Methyl 3-chloro-2-nitrobenzoate is expected to be harmful if swallowed, and may cause skin and eye irritation.[12] Inhalation of dust should be avoided. It is also potentially harmful to aquatic life with long-lasting effects.[12]
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long lasting effects.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Disposal
Dispose of Methyl 3-chloro-2-nitrobenzoate and its containers in accordance with local, regional, and national regulations for hazardous chemical waste.[17][18][19][20] Do not dispose of it down the drain or into the environment. Waste should be collected in clearly labeled, sealed containers for disposal by a licensed waste management company.
Conclusion
Methyl 3-chloro-2-nitrobenzoate, with its unique combination of reactive functional groups, serves as a valuable and versatile intermediate in organic synthesis. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is paramount for its effective utilization in research and development. This guide provides a foundational understanding of this important chemical compound, empowering researchers and scientists to harness its potential in the creation of novel molecules for a wide range of applications.
References
- Bender, M. L., & Thomas, R. J. (1961). The Concurrent Alkaline Hydrolysis and Isotopic Exchange of a Series of p-Substituted Methyl Benzoates. Journal of the American Chemical Society, 83(20), 4183–4189.
- BenchChem. (2025). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. BenchChem.
- Anasazi Instruments. (n.d.).
- Chemistry LibreTexts. (2025). 3.
- Chapman, N. B., & Parker, R. E. (1955). The kinetics of the reactions of o- and p-substituted derivatives of chlorobenzene and nitrobenzene with piperidine. Journal of the Chemical Society (Resumed), 2431-2436.
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
- Dunn, G. E., & Prysiazniuk, R. Y. (1961). The alkaline hydrolysis of methyl o-substituted benzoates in aqueous acetone. Canadian Journal of Chemistry, 39(8), 1487-1496.
- Green Chemistry (RSC Publishing). (n.d.).
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
- Echemi. (n.d.).
- Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applic
- PubChem. (n.d.).
- Quora. (2018). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?.
- BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- BenchChem. (2025).
- Quora. (2016).
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Fisher Scientific. (n.d.).
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Sigma-Aldrich. (2014).
- Truman ChemLab. (2017).
- Chemical Science (RSC Publishing). (2021).
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
- Reddit. (2012). What is the product of my (failed)
- Fisher Scientific. (2024).
- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applic
- PrepChem.com. (n.d.).
- BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Google Patents. (n.d.).
- esterification of benzoic acid to methyl benzo
- ChemicalBook. (n.d.). 3-Chloro-2-nitrobenzoic acid(4771-47-5) 1H NMR spectrum.
- The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
- BenchChem. (n.d.). Optimizing reaction conditions (temperature, solvent, catalyst)
- Methyl 2-Chloro-3-Nitrobenzoate: Manufacturer Insights & Chemical Properties. (2025).
- NIH. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene - PMC - PubMed Central.
- Chemsrc. (2025).
- ResearchGate. (n.d.). (PDF) 1-Chloro-2-methyl-3-nitrobenzene.
- Google Patents. (n.d.). DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
- ChemicalBook. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. westliberty.edu [westliberty.edu]
- 13. epa.gov [epa.gov]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. blog.storemasta.com.au [blog.storemasta.com.au]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. engineering.purdue.edu [engineering.purdue.edu]
